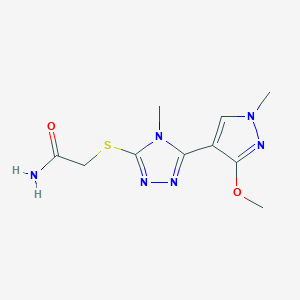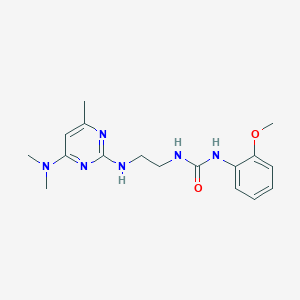
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1909324-83-9 . It has a molecular weight of 153.18 and its molecular formula is C8H11NO2 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Performance and Emission Characteristics of Diesel Engine
The study by Oprescu et al. (2014) investigates the use of glycerol derivatives as additives for diesel fuel to improve engine performance and reduce emissions. The research highlights the potential of specific glycerol ketal esters in enhancing diesel fuel properties and reducing harmful emissions, showcasing the broader application of cyclic acetals in renewable fuel technologies (Oprescu et al., 2014).
Oxidative Coupling in Propane Dehydrogenation
Tian et al. (2019) explored the role of oxidative coupling of methyl in increasing C2 formation during propane oxidative dehydrogenation on hexagonal boron nitride catalysts. This study provides insights into the reaction mechanisms and potential for selective oxidation processes in alkane transformations, highlighting the versatility of chemical reactions involving nitriles and related structures (Tian et al., 2019).
Ring Expansion of Cyclic Acetals
Research by Oku et al. (1997) on the ring expansion of cyclic acetals to dioxacycloalkenones underscores the utility of intramolecular formation of oxonium ylides. This process demonstrates the synthetic versatility of cyclic acetals in generating medium-sized rings, which are relevant in the synthesis of complex organic molecules (Oku et al., 1997).
Carbohydrate-based PBT Copolyesters
Lavilla et al. (2014) conducted a comparative study on the synthesis of carbohydrate-based PBT copolyesters from a cyclic diol derived from tartaric acid, demonstrating the application of cyclic acetals in developing bio-based polymers. This research contributes to the field of sustainable materials science, showing how derivatives of cyclic acetals can be used to enhance the properties of biodegradable polymers (Lavilla et al., 2014).
Synthesis with Blossom Orange Scent
The study by Climent et al. (2002) on the synthesis of a molecule with blossom orange scent highlights the application of acetalization reactions between methyl naphthyl ketone and propylene glycol. This research illustrates the use of cyclic acetals in fragrance chemistry, showcasing the potential for creating complex olfactory compounds (Climent et al., 2002).
Propiedades
IUPAC Name |
2-methyl-2-(4-oxooxolan-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYZIUAJIQNTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1COCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)



![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

